molecular formula C13H14N2O B1309002 2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde CAS No. 142230-98-6

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

Cat. No. B1309002
M. Wt: 214.26 g/mol
InChI Key: ILFPVLURADSIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde (2,5-DMPPC) is a synthetic compound belonging to the class of pyrrole-3-carbaldehyde compounds. It is an important intermediate in the synthesis of a number of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. The structure of 2,5-DMPPC is composed of a pyrrole ring, a methyl group, and a carbaldehyde group. The pyrrole ring is connected to the methyl group by a double bond, and the carbaldehyde group is connected to the pyrrole ring by a single bond. The compound is soluble in organic solvents and has a melting point of 142 °C.

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

  • Synthesis and Spectral Analysis : A compound, synthesized through the reaction of pyrazole derivatives with aldehydes, demonstrated the utility of pyrrole and pyridine moieties in forming complex structures, showcasing techniques that might be applicable to synthesizing and characterizing the compound (Asiri & Khan, 2011).

Catalysis and Polymerization

  • Catalytic Applications : Research on aluminum and zinc complexes supported by pyrrole-based ligands revealed their effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, indicating potential catalytic roles for pyrrole derivatives in polymer chemistry (Qiao, Ma, & Wang, 2011).

Heterocyclic Compound Synthesis

  • Heterocyclic Chemistry : A study focusing on the synthesis, characterization, and computational analysis of pyrrole chalcone derivatives highlighted the significance of pyrrole derivatives in creating heterocyclic compounds with potential applications in various fields, including materials science and pharmaceuticals (Singh, Rawat, & Sahu, 2014).

Antimicrobial Activities

  • Biological Activities : The synthesis and evaluation of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives demonstrated antimicrobial properties, suggesting potential biological applications for pyrrole derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Molecular Structure and Properties

  • Crystal and Molecular Structure Analysis : Studies on the crystal and molecular structures of compounds involving pyrrole and pyridine units can provide insights into the molecular arrangements and properties that could be relevant for the design and application of "2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde" in various scientific domains (Shearer, Twiss, & Wade, 1980).

properties

IUPAC Name

2,5-dimethyl-1-(3-methylpyridin-2-yl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-5-4-6-14-13(9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFPVLURADSIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)N2C(=CC(=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(3-methyl-pyridin-2-yl)-1H-pyrrole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.